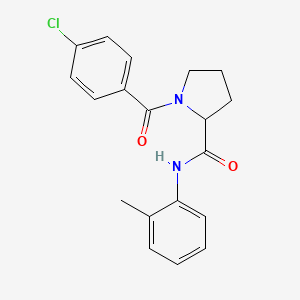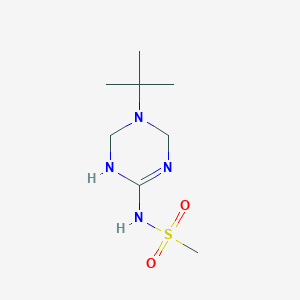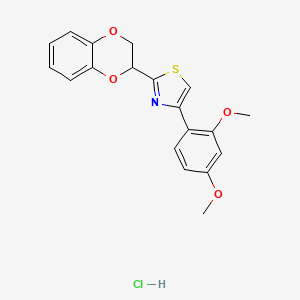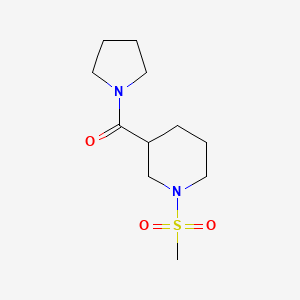
1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide, also known as CPP or N-(4-chlorobenzoyl)-N-(2-methylphenyl)-L-prolyl-glycine ethyl ester, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP is a prodrug of the neurotransmitter glycine and has been studied for its ability to enhance glycine receptor function, which could have implications in the treatment of various neurological disorders.
作用機序
1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide acts as a prodrug of glycine, which is an inhibitory neurotransmitter in the central nervous system. Glycine receptors are responsible for mediating the effects of glycine, and 1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide has been shown to enhance the function of these receptors. This enhancement leads to increased chloride ion influx, which results in hyperpolarization of the neuron and ultimately decreased neuronal excitability.
Biochemical and Physiological Effects
1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide has been shown to have a number of biochemical and physiological effects, including enhanced glycine receptor function, anti-inflammatory properties, and analgesic effects. In addition, 1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide has been shown to have neuroprotective effects and may have implications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide in lab experiments is its ability to enhance glycine receptor function, which can be useful in studying the effects of glycine on the central nervous system. However, one limitation is that 1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide is a prodrug and must be metabolized to glycine in order to exert its effects, which can complicate experimental design.
将来の方向性
There are a number of potential future directions for research on 1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide, including further exploration of its therapeutic potential in neurological disorders such as schizophrenia and chronic pain. In addition, research could focus on developing more efficient synthesis methods for 1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide and its derivatives, as well as investigating the potential for 1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide to be used as a tool in studying the role of glycine in the central nervous system.
合成法
1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide can be synthesized through a multi-step process starting with the reaction of 4-chlorobenzoyl chloride with 2-methylphenylalanine, followed by the addition of proline and subsequent esterification with ethanol. The final product is obtained through recrystallization and purification.
科学的研究の応用
1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, anxiety, and chronic pain. Research has shown that 1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide can enhance the function of glycine receptors, which are important in regulating the activity of the central nervous system. In addition, 1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide has been shown to have anti-inflammatory properties, which could have implications in the treatment of inflammatory diseases.
特性
IUPAC Name |
1-(4-chlorobenzoyl)-N-(2-methylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-13-5-2-3-6-16(13)21-18(23)17-7-4-12-22(17)19(24)14-8-10-15(20)11-9-14/h2-3,5-6,8-11,17H,4,7,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNKRAMOYADOPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCCN2C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methoxyphenyl)-3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]propanamide](/img/structure/B6118709.png)
![4-{[(2,4,5-trichlorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B6118712.png)
![1-(2,3-dimethoxyphenyl)-2-{[2-(methylthio)-5-pyrimidinyl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6118719.png)
![N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B6118727.png)

![N-cyclopropyl-4-methoxy-2-{[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6118731.png)
![5-(2-ethoxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6118745.png)

![4-bromo-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B6118760.png)
![6-(1-pyrrolidinyl)-N-[1-(1,3-thiazol-2-yl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6118763.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide](/img/structure/B6118776.png)

![N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-(3-thienyl)propanamide](/img/structure/B6118790.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[1-(2-thienyl)ethyl]benzamide](/img/structure/B6118797.png)